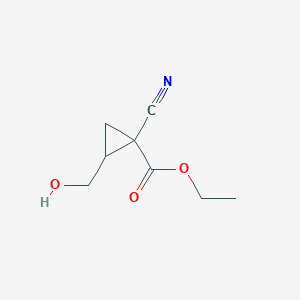
5-amino-2-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-methylbenzohydrazide (5-AMBH) is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is soluble in water and polar organic solvents. 5-AMBH is most commonly used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a substrate in biochemical studies. This compound is also used in the synthesis of various drugs and pharmaceuticals, as well as in the preparation of polymers and other materials.
Scientific Research Applications
5-amino-2-methylbenzohydrazide is used in a wide range of scientific research applications. It is used as a reagent in organic synthesis to prepare various compounds, including drugs and pharmaceuticals. It is also used as a catalyst in organic reactions, as a substrate in biochemical studies, and as a component in the preparation of polymers and other materials. This compound is also used in the synthesis of amino acids, peptides, and other biologically active molecules.
Mechanism of Action
5-amino-2-methylbenzohydrazide is an organic compound that acts as a catalyst in organic reactions. It is a nucleophile that is capable of forming strong bonds with electrophiles. This allows it to facilitate the formation of new bonds between molecules, as well as the breaking of existing bonds. This compound also acts as a substrate in biochemical studies, allowing for the study of the interaction between molecules and enzymes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes. It has also been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, this compound has been found to have the potential to be used as a therapeutic agent for the treatment of various diseases, including diabetes, cardiovascular diseases, and certain types of cancer.
Advantages and Limitations for Lab Experiments
The use of 5-amino-2-methylbenzohydrazide in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it is also easy to handle and store. In addition, it is a versatile reagent that can be used in a wide range of organic synthesis and biochemical experiments. However, there are some limitations to the use of this compound in laboratory experiments. It is a strong nucleophile, and it can react with other compounds, leading to the formation of unwanted byproducts. In addition, it is a strong base, and it can cause the pH of solutions to become too alkaline.
Future Directions
There are a number of potential future directions for the use of 5-amino-2-methylbenzohydrazide in scientific research. One potential direction is to further explore its potential as a therapeutic agent for the treatment of various diseases. In addition, this compound could be used to develop new catalysts for organic reactions, as well as new materials and polymers. Finally, this compound could be used to develop new methods for the synthesis of various compounds, including drugs and pharmaceuticals.
Synthesis Methods
5-amino-2-methylbenzohydrazide is synthesized through a two-step process. The first step involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. This reaction produces this compound hydrochloride. The second step involves the conversion of this compound hydrochloride to the free base form of this compound. This is accomplished by treating the hydrochloride salt with a base such as sodium hydroxide or potassium hydroxide.
properties
IUPAC Name |
5-amino-2-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5-2-3-6(9)4-7(5)8(12)11-10/h2-4H,9-10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEQFLCHNULQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B6617771.png)










![2-[[(4-Chlorophenyl)methyl]amino]-2-oxoethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6617856.png)
